3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole
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Overview
Description
3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of 3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the bromoethyl, fluorophenyl, methyl, and methylsulphonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The double bonds in the pyrrole ring can participate in addition reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways involved depend on the context of its use. For example, in a biological setting, it may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole include:
2-Bromo-5-(trifluoromethyl)phenylboronic acid: This compound has a similar bromo and phenyl structure but differs in the presence of a boronic acid group.
4-(3-Fluorophenylcarbamoyl)phenylboronic acid: This compound also contains a fluorophenyl group but has a carbamoyl and boronic acid group instead of the pyrrole ring.
Properties
Molecular Formula |
C20H19BrFNO2S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C20H19BrFNO2S/c1-14-16(11-12-21)13-20(23(14)18-7-5-17(22)6-8-18)15-3-9-19(10-4-15)26(2,24)25/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
YANYXOWXOHJDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)CCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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